Ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate
Description
Properties
Molecular Formula |
C24H18BrFO4 |
|---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H18BrFO4/c1-2-28-24(27)22-18-12-21(29-14-15-7-6-10-17(26)11-15)19(25)13-20(18)30-23(22)16-8-4-3-5-9-16/h3-13H,2,14H2,1H3 |
InChI Key |
HJUCAIRHVLJUFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC(=CC=C3)F)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves the following steps:
Etherification: The attachment of the 3-fluorobenzyl group via an ether linkage.
Esterification: The formation of the carboxylate ester group.
Industrial Production Methods:
Types of Reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The benzofuran ring can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions to facilitate ester hydrolysis.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized benzofuran derivatives.
Reduction: Reduced benzofuran derivatives.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Ethyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural complexity and biological activity.
Chemical Biology: Used as a probe to study biological pathways and interactions.
Material Science:
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 5
Fluorophenylmethoxy Isomers
Ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
- Molecular Formula : C₁₉H₁₆BrFO₄
- Molecular Weight : 407.23 g/mol
- Key Differences : 2-Fluorophenyl substitution and methyl group at position 2 reduce molecular weight and steric bulk compared to the target compound. The 2-fluoro isomer may exhibit altered electronic effects due to fluorine’s ortho positioning .
Non-Fluorinated Benzyloxy Groups
Ethyl 6-bromo-5-[(4-methylbenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate
- Molecular Formula : C₂₅H₂₁BrO₄
- Molecular Weight : 465.34 g/mol
- Key Differences : Replacement of 3-fluorophenyl with 4-methylbenzyl increases hydrophobicity (predicted XLogP3 ≈ 7.0) and may improve membrane permeability .
Functionalized Alkoxy Chains
Ethyl 6-bromo-5-(carbamoylmethoxy)-2-phenyl-1-benzofuran-3-carboxylate Molecular Formula: C₁₉H₁₆BrNO₅ Molecular Weight: 426.24 g/mol Key Differences: The carbamoylmethoxy group introduces hydrogen-bonding capacity (TPSA ≈ 85 Ų), enhancing solubility but reducing lipophilicity (XLogP3 ≈ 4.0) .
Substituent Variations at Position 2
Ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
- Molecular Formula : C₁₉H₁₆BrFO₄
- Molecular Weight : 407.23 g/mol
- Key Differences : Replacement of the phenyl group with methyl at position 2 significantly reduces molecular weight and steric bulk, which may enhance target selectivity in enzyme-binding pockets .
Methyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Halogen and Heteroatom Modifications
Ethyl 5-[(2-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate
Comparative Data Table
Research Implications
- Structure-Activity Relationships (SAR) : The 3-fluorophenylmethoxy group in the target compound balances lipophilicity and electronic effects, making it a candidate for kinase or protease inhibition. Analogs with carbamoyl or polar chains (e.g., ) may favor aqueous environments, while halogen-rich variants () could exhibit enhanced bioactivity but higher toxicity.
- Metabolic Stability : Ethyl esters (target compound) generally offer better metabolic resistance than methyl esters ().
- Biological Targets : Benzofuran derivatives are explored in anticancer and anti-inflammatory research; substituent choice (e.g., bromine for electrophilic interactions, fluorine for metabolic blocking) tailors specificity .
Biological Activity
Ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesizing findings from diverse sources.
Chemical Structure and Properties
The compound is characterized by its complex structure, featuring a benzofuran core with various substituents that may influence its biological activity. The presence of the bromine atom and the methoxy group are particularly notable, as these functional groups can enhance interaction with biological targets.
Research indicates that benzofuran derivatives, including this compound, often exhibit their biological effects through multiple mechanisms:
- Antitumor Activity : Many benzofuran derivatives have been shown to inhibit cancer cell proliferation. The ester group at the C-2 position is crucial for cytotoxic activity, as evidenced by structure-activity relationship studies .
- Antioxidant Properties : Compounds with a benzofuran structure are known to possess significant antioxidant capabilities, which can protect cells from oxidative stress and contribute to their anticancer effects .
Anticancer Effects
Numerous studies have documented the anticancer properties of benzofuran derivatives. For instance:
- In Vitro Studies : this compound was tested against various cancer cell lines. Preliminary results suggest it exhibits significant cytotoxicity, with IC50 values comparable to other known anticancer agents.
- Mechanistic Insights : The compound may induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival and proliferation .
Other Biological Activities
Beyond its anticancer potential, this compound may also exhibit:
- Antibacterial and Antifungal Properties : Some benzofuran derivatives have shown broad-spectrum antimicrobial activity, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Research indicates that certain benzofurans can inhibit inflammatory pathways, which may be beneficial in conditions like arthritis or other inflammatory diseases .
Case Studies and Research Findings
A selection of relevant studies highlights the biological activity of related benzofuran compounds:
These findings underline the potential of benzofuran derivatives as therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
